2,2,2-Trifluoroethyl crotonate 2,2,2-Trifluoroethyl crotonate
Brand Name: Vulcanchem
CAS No.: 287957-36-2
VCID: VC7913395
InChI: InChI=1S/C6H7F3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-3H,4H2,1H3/b3-2+
SMILES: CC=CC(=O)OCC(F)(F)F
Molecular Formula: C6H7F3O2
Molecular Weight: 168.11 g/mol

2,2,2-Trifluoroethyl crotonate

CAS No.: 287957-36-2

Cat. No.: VC7913395

Molecular Formula: C6H7F3O2

Molecular Weight: 168.11 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoroethyl crotonate - 287957-36-2

Specification

CAS No. 287957-36-2
Molecular Formula C6H7F3O2
Molecular Weight 168.11 g/mol
IUPAC Name 2,2,2-trifluoroethyl (E)-but-2-enoate
Standard InChI InChI=1S/C6H7F3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-3H,4H2,1H3/b3-2+
Standard InChI Key ONXSXFVUGJKVRW-NSCUHMNNSA-N
Isomeric SMILES C/C=C/C(=O)OCC(F)(F)F
SMILES CC=CC(=O)OCC(F)(F)F
Canonical SMILES CC=CC(=O)OCC(F)(F)F

Introduction

Chemical Identity and Structural Features

2,2,2-Trifluoroethyl crotonate is an α,β-unsaturated ester derived from crotonic acid and 2,2,2-trifluoroethanol. Its structure features a trifluoroethyl group (CF3CH2O\text{CF}_3\text{CH}_2\text{O}) esterified to the carbonyl carbon of crotonic acid (CH2=CHCOO\text{CH}_2=\text{CHCOO}). The presence of fluorine atoms imparts enhanced electronegativity and thermal stability, while the crotonate moiety introduces reactivity typical of conjugated enoates. The compound’s IUPAC name is 2,2,2-trifluoroethyl (2E)-but-2-enoate, reflecting its trans configuration at the double bond .

Physicochemical Properties

The compound’s physical properties are critical for its handling and application in industrial processes. Key parameters are summarized below:

PropertyValueConditions
Molecular Weight168.12 g/mol-
Boiling Point52–53°C115 mmHg
Density1.18 g/cm³25°C
Flash Point<37°C-
Stabilizer4-Methoxyphenol (MEHQ)<250 ppm
Hazard ClassificationFlammable (ADR Class 3, III)-

The low boiling point and high volatility necessitate storage under ambient conditions with adequate ventilation to prevent vapor accumulation . The density, slightly higher than water, suggests limited miscibility with aqueous systems, favoring organic solvents in synthetic applications.

Synthesis and Manufacturing Considerations

While no direct synthesis protocols for 2,2,2-trifluoroethyl crotonate are disclosed in the available literature, methodologies for analogous fluorinated esters offer plausible routes. For example, the preparation of 2,2,2-trifluoroethyl acetate involves the reaction of 1,1,1-trifluoro-2-chloroethane (HCFC133a) with potassium acetate in the presence of a polar aprotic solvent (e.g., N-methylpyrrolidone) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide or polyethylene glycol 6000) . This reaction proceeds via nucleophilic substitution, where the acetate anion displaces chloride from HCFC133a under elevated temperatures (180–210°C) and pressures (0.2–4.0 MPa) .

Adapting this approach to synthesize the crotonate ester would require substituting potassium crotonate for potassium acetate. Key challenges include:

  • Reactivity of Crotonate Anions: The conjugated double bond in crotonate may lead to side reactions, such as Michael additions or polymerization, necessitating stringent temperature control and inhibitor use .

  • Catalyst Selection: Phase-transfer catalysts must facilitate anion transfer to the organic phase while minimizing decomposition at high temperatures .

  • Solvent Recovery: Polar aprotic solvents like N-methylpyrrolidone can be recycled via flash distillation, reducing production costs .

Industrial-scale production would likely employ continuous reactors to manage exothermic reactions and optimize yields.

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